molecular formula C7H17N B13187156 3-Methylhexylamine CAS No. 68911-67-1

3-Methylhexylamine

Cat. No.: B13187156
CAS No.: 68911-67-1
M. Wt: 115.22 g/mol
InChI Key: AWBMXILPKKHYSO-UHFFFAOYSA-N
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Description

Significance and Research Context of Aliphatic Amines in Organic Chemistry

Aliphatic amines are a fundamental class of organic compounds characterized by an amino group (—NH₂, —NHR, or —NR₂) attached to a non-aromatic carbon chain. google.com Their significance in organic chemistry stems from the nucleophilic nature of the nitrogen atom, which possesses a lone pair of electrons, making them versatile reactants. mdpi.com This reactivity allows them to function as bases, nucleophiles, and essential building blocks in a vast array of chemical transformations. mdpi.comlibretexts.org

The structural features of aliphatic amines, such as the open-chain structure and the presence of electron-donating alkyl groups, make them generally more basic than their aromatic counterparts. google.com Their ability to participate in hydrogen bonding influences their physical properties, including boiling points and solubility in polar solvents. google.com

In synthetic organic chemistry, aliphatic amines are indispensable. They are crucial intermediates in the production of a wide range of products, including pharmaceuticals, agrochemicals, dyes, solvents, and rubber processing chemicals. nih.govsfu.ca Common reactions involving aliphatic amines include acylation, alkylation, and the formation of imines through condensation with aldehydes and ketones. nih.gov The formation of imine derivatives, which are often crystalline solids with distinct melting points, has historically been a method for identifying unknown aldehydes and ketones. nih.gov Furthermore, their derivatives, such as Schiff bases and their metal complexes, exhibit a wide range of therapeutic properties and are significant in medicinal chemistry. nih.gov

Historical Perspective of Alkylamine Research Relevant to 3-Methylhexylamine (B13187140)

The study and application of amines have a rich history dating back to the foundations of organic chemistry. The development of synthetic methods for amines and the investigation of their properties have been pivotal. A notable example from a related class of compounds is methylhexanamine (4-methylhexan-2-amine), an indirect sympathomimetic drug, which was developed by Eli Lilly and Company and marketed as a nasal decongestant starting in 1948. wikipedia.org This highlights the long-standing interest in the physiological properties of simple alkylamines.

The industrial-scale production and research into a wide variety of aliphatic amines grew significantly in the latter half of the 20th century. This expansion was driven by the demand from various sectors, particularly the pharmaceutical and agrochemical industries, which rely on amines as key starting materials and intermediates. nih.gov The development of asymmetric synthesis, a field that seeks to create chiral molecules with a specific three-dimensional arrangement, has further intensified research into chiral amines. nih.gov Techniques for resolving racemic mixtures—separating a 50:50 mixture of two enantiomers—have been a cornerstone of this field. libretexts.org The classical method, introduced by Louis Pasteur, involves converting enantiomers into diastereomeric salts using a chiral resolving agent, which can then be separated based on differences in physical properties like solubility. libretexts.orgrsc.org Chiral amines are frequently used as resolving agents for racemic carboxylic acids. libretexts.org

Overview of Key Research Areas Pertaining to this compound

This compound, a primary aliphatic amine, is a chiral molecule that has found applications in specific areas of chemical research, although it is not as widely documented as some other alkylamines. Its research context is primarily defined by its basic chemical properties, its chirality, and its role as a synthetic building block.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 3-methylhexan-1-amine
Molecular Formula C₇H₁₇N
CAS Number 65530-93-0
Molar Mass 115.22 g/mol
Synonyms 1-Hexanamine, 3-methyl-
(Data sourced from PubChem) industrialchemicals.gov.au

Spectroscopic Characterization

Spectroscopic Data for a Related Alkylamine (Dicyclohexylamine)
¹H NMR (300 MHz, CD₃OD) δ 2.59 (t, J = 7.7 Hz, 2 H, CH₂-NH), 2.43 (tt, 1 H, J = 10.8, 3.8 Hz, CH-NH), 1.94–1.90 (m, 2 H, CH₂), 1.79–1.74 (m, 2 H, CH₂), 1.67–1.63 (m, 1 H, CH), 1.54–1.45 (m, 2 H, CH₂), 1.35–1.02 (m, 11 H, CH₂), 0.91 (t, J = 6.8 Hz, 3 H, CH₂-CH₃) ppm. rsc.org
¹³C NMR (75 MHz, CDCl₃) δ 57.0 (CH), 47.2 (CH₂), 33.8 (2 CH₂), 31.9 (CH₂), 30.6 (CH₂), 27.2 (CH₂), 26.3 (CH₂), 25.2 (2 CH₂), 22.7 (CH₂), 14.1 (CH₃) ppm. rsc.org
IR (neat) υ max = 2954, 2922, 2852, 1449, 1368, 1259, 1132, 889, 725 cm⁻¹. rsc.org
HRMS (ESI+) calcd for C₁₂H₂₆N [MH]⁺ 184.2060 found 184.2052. rsc.org

Asymmetric Synthesis and Chiral Resolution

Due to its chiral nature, this compound is a candidate for applications in asymmetric synthesis. Chiral amines can be employed as chiral auxiliaries, which are temporarily attached to a substrate to direct a subsequent chemical reaction to form one stereoisomer preferentially. sioc-journal.cnrsc.orgtcichemicals.com After the reaction, the auxiliary is removed for potential reuse. tcichemicals.com

Another key application for chiral amines is in chiral resolution. rsc.org This process separates a racemic mixture into its individual enantiomers. rsc.org A common method is the formation of diastereomeric salts by reacting the racemic compound with an enantiomerically pure resolving agent. libretexts.org Chiral amines like this compound can theoretically be used to resolve racemic acids through this technique. libretexts.org While these are established methodologies for chiral amines, specific research detailing the use of this compound as a chiral auxiliary or resolving agent is not prominent in the surveyed literature.

Synthesis of Derivatives and Agrochemical Research

Primary amines are valuable starting materials for the synthesis of more complex molecules. For instance, the related compound N-methylhexylamine has been used in the synthesis of uracil (B121893) urea (B33335) derivatives, which were investigated as potential inhibitors of fatty acid amide hydrolase. rsc.org This demonstrates a typical application where an alkylamine is incorporated into a larger, biologically active scaffold. rsc.org

A specific area of research where this compound has been identified is in the field of agrochemicals. A patent discloses the use of compounds including this compound (CAS 65530-93-0) and its specific enantiomer, (3S)-1-Hexanamine, 3-methyl- (CAS 1315053-81-6), in agrochemical compositions designed to induce abiotic stress tolerance in plants. google.com This application highlights its potential utility in developing products that can help crops withstand environmental pressures. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68911-67-1

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

3-methylhexan-1-amine

InChI

InChI=1S/C7H17N/c1-3-4-7(2)5-6-8/h7H,3-6,8H2,1-2H3

InChI Key

AWBMXILPKKHYSO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCN

Origin of Product

United States

Iii. Reaction Mechanisms and Chemical Transformations of 3 Methylhexylamine

Fundamental Reactivity of Primary Aliphatic Amines

The chemical behavior of 3-Methylhexylamine (B13187140) is rooted in the functional properties of its primary amino group attached to an alkyl chain. This structure allows it to participate in a range of reactions, primarily as a nucleophile and a base.

The most prominent nucleophilic character of primary amines like this compound is demonstrated in their reactions with carbonyl compounds. libretexts.org The lone pair of electrons on the nitrogen atom readily attacks the electrophilic carbon of an aldehyde or ketone. This reaction is a classic example of nucleophilic addition and is a cornerstone for forming carbon-nitrogen bonds. libretexts.org

Primary amines (R-NH₂) react with aldehydes and ketones to produce imines (R₂C=NR). unizin.orglibretexts.org This transformation is crucial in both synthetic organic chemistry and biological systems, where imine derivatives are often referred to as Schiff bases. unizin.orgorgoreview.com

Table 1: Overview of Nucleophilic Addition of Primary Amines

Reactant 1 Reactant 2 Intermediate Final Product Byproduct
Primary Amine (e.g., this compound) Aldehyde or Ketone Carbinolamine (Hemiaminal) Imine (Schiff Base) Water

The lone pair of electrons on the nitrogen atom of this compound allows it to accept a proton (H⁺), defining its character as a Brønsted-Lowry base. savemyexams.com When dissolved in water, an equilibrium is established where the amine accepts a proton from a water molecule, generating a methylhexylammonium ion and a hydroxide (B78521) ion, resulting in an alkaline solution. savemyexams.comsavemyexams.compressbooks.pub

RNH₂ + H₂O ⇌ RNH₃⁺ + OH⁻

The strength of an amine as a base is quantified by its basicity constant (Kb) or, more commonly, by the pKa of its conjugate acid (RNH₃⁺), often denoted as pKaH. pressbooks.pubmasterorganicchemistry.com A higher pKaH value corresponds to a stronger base. masterorganicchemistry.com Simple alkyl amines typically have pKaH values in the range of 9.5 to 11.0. msu.edu

The basicity of aliphatic amines is influenced by the electronic effects of the alkyl groups. savemyexams.com The methyl and hexyl groups in this compound exert a positive inductive effect (+I), pushing electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for donation to a proton, rendering aliphatic amines like this compound stronger bases than ammonia (B1221849). savemyexams.comchemguide.co.uk

Primary and secondary amines can also function as extremely weak acids, where a very strong base can remove a proton from the N-H bond. pressbooks.pub However, their predominant chemical nature is basic. pressbooks.pub The interaction with acids to form salts is a key property, often used in purification processes. pressbooks.pub

Nucleophilic Addition Reactions of Amines

Mechanistic Investigations of Amine-Involving Reactions

Detailed mechanistic studies provide insight into how reactions involving amines proceed, from the formation of intermediates to the final products.

The formation of an imine, or Schiff base, from a primary amine and an aldehyde or ketone is a reversible, acid-catalyzed process. unizin.orgorgoreview.com The reaction mechanism proceeds through several distinct steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate called a carbinolamine. libretexts.orgopenstax.org

Protonation of the Hydroxyl Group: Under acidic conditions, the oxygen atom of the carbinolamine's hydroxyl group is protonated by an acid catalyst. orgoreview.comjove.com This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH₂⁺). unizin.org The reaction is sensitive to pH; optimal conditions are typically mildly acidic (around pH 4.5), as strong acidity would protonate the reactant amine, inhibiting the initial nucleophilic attack. jove.com

Elimination of Water: The lone pair of electrons on the nitrogen then helps to expel the water molecule, leading to the formation of a carbon-nitrogen double bond and generating a species known as an iminium ion. libretexts.orgorgoreview.comlibretexts.org

Deprotonation: Finally, a base (such as a water molecule or another amine) removes a proton from the nitrogen atom of the iminium ion to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.orgunizin.org

Table 2: Mechanistic Steps of Imine Formation

Step Description Key Species Involved
1 Nucleophilic addition of the amine to the carbonyl carbon. Primary Amine, Aldehyde/Ketone
2 Proton transfer to form a neutral carbinolamine. Zwitterionic Intermediate, Carbinolamine
3 Protonation of the hydroxyl group to form a good leaving group. Carbinolamine, Acid Catalyst
4 Elimination of a water molecule to form an iminium ion. Protonated Carbinolamine, Iminium Ion
5 Deprotonation to yield the neutral imine. Iminium Ion, Base, Imine

The formation of imines is a reversible reaction. youtube.com The reverse reaction, known as imine hydrolysis, breaks down the imine into its constituent primary amine and aldehyde or ketone. news-medical.netbyjus.com This process is typically facilitated by the presence of water, usually under acidic conditions. masterorganicchemistry.com

The mechanism of acid-catalyzed imine hydrolysis is essentially the microscopic reverse of imine formation: masterorganicchemistry.com

Protonation: The imine nitrogen is protonated by an acid (e.g., H₃O⁺), forming an iminium ion. This makes the imine carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the iminium carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom to a base (like another water molecule) to form the same protonated carbinolamine intermediate seen during imine formation. masterorganicchemistry.com

Deprotonation and Elimination: Subsequent proton transfers and elimination of the amine lead to the regeneration of the carbonyl compound. byjus.com The equilibrium can be shifted towards hydrolysis by adding excess water to the reaction mixture. youtube.com

Primary aliphatic amines can undergo both oxidative and reductive transformations.

Oxidative Transformations: The oxidation of primary amines can lead to a variety of products. For instance, certain catalytic systems can oxidize primary aliphatic amines to their corresponding oximes. nih.govacs.org One studied method involves molecular oxygen as the oxidant in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃). nih.govacs.orgfigshare.comresearchgate.net The proposed key step in this process is a fast electron transfer from the amine to the catalyst, followed by a proton transfer to generate an α-aminoalkyl radical intermediate. nih.govacs.org This radical then reacts with molecular oxygen. nih.gov Such oxidative processes are significant, for example, in the industrial synthesis of materials like Nylon 6, which involves the oxidation of a cyclohexylamine (B46788) to a cyclohexanone (B45756) oxime. acs.org

Reductive Transformations: Reductive amination is a powerful method for synthesizing primary amines from carbonyl compounds, effectively the reverse of oxidative deamination. d-nb.inforsc.org This two-step process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. acs.org A variety of reducing agents can be employed, including hydrogen gas with a metal catalyst or hydride reagents like sodium borohydride. byjus.comorganic-chemistry.org Iron-catalyzed reductive amination of ketones and aldehydes using ammonia is an effective method for producing a wide range of primary amines. d-nb.info

Hydrodenitrogenation Mechanisms of Alkylamines

Hydrodenitrogenation (HDN) is a critical catalytic process for removing nitrogen from organic compounds, typically by reacting them with hydrogen (H₂). In the context of aliphatic primary amines such as this compound, HDN primarily proceeds via the cleavage of the carbon-nitrogen (C-N) bond. The mechanisms are highly dependent on the catalyst, temperature, and hydrogen pressure.

Research on model compounds like hexylamine (B90201) over supported metal catalysts (e.g., Ni/SiO₂, Ru/MgO) has elucidated the dominant reaction pathways. The two principal mechanisms are direct hydrogenolysis and disproportionation (or transalkylation) .

Hydrogenolysis: This is the direct cleavage of the C(sp³)–N bond by hydrogen. For this compound, this pathway would yield 3-methylhexane (B165618) and ammonia. The reaction is generally favored at higher hydrogen pressures and temperatures. The proposed mechanism on a metal catalyst surface involves the adsorption of the amine, followed by the scission of the C-N bond, and subsequent hydrogenation of the resulting surface fragments.

Reaction: C₇H₁₇N + H₂ → C₇H₁₆ + NH₃

Disproportionation (Transalkylation): This pathway involves the reaction between two amine molecules to form a secondary amine and ammonia. The resulting secondary amine can further react with another primary amine to form a tertiary amine. These higher-order amines can then undergo hydrogenolysis. This route is often competitive with direct hydrogenolysis, particularly at lower hydrogen pressures or higher amine concentrations.

Step 1: 2 C₇H₁₇N ⇌ (C₇H₁₅)₂NH + NH₃

Step 2: (C₇H₁₅)₂NH + C₇H₁₇N ⇌ (C₇H₁₅)₃N + NH₃

Step 3: The secondary and tertiary amines undergo hydrogenolysis to form the corresponding alkane.

Table 1: Product Distribution in the Hydrodenitrogenation of Hexylamine over 10 wt% Ni/SiO₂ Catalyst
ParameterCondition 1Condition 2
Temperature (K)523573
H₂ Pressure (MPa)4.04.0
Hexylamine Conversion (%)25.185.4
Product Selectivity (%)
Hexane78.594.2
Dihexylamine19.84.1
Trihexylamine1.70.5
Other (cracking products)<0.11.2

Data adapted from studies on hexylamine as a representative primary alkylamine.

Regioselectivity and Stereochemical Control in Amine Transformations

The chemical transformation of this compound presents significant challenges and opportunities related to selectivity due to its structure, which features a primary amine functional group and a stereocenter at the C3 position.

Regioselectivity refers to the control over which site in a molecule reacts. In this compound, potential reaction sites include the nitrogen atom of the amine group and the various C-H bonds along the alkyl chain. While reactions on the nitrogen (e.g., alkylation, acylation) are most common due to the nucleophilicity of the lone pair, achieving regioselective functionalization of the C-H bonds is a more complex synthetic challenge, often requiring advanced catalytic systems such as those used in directed C-H activation .

Stereochemical Control is of paramount importance for this compound, as it is a chiral molecule existing as two enantiomers: (R)-3-methylhexylamine and (S)-3-methylhexylamine. Reactions involving this compound can be categorized as:

Stereospecific/Stereoselective Reactions: Where the chirality of the starting amine dictates the stereochemical outcome of the product.

Kinetic Resolution: Where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the enantiomers.

Enzymatic catalysis is a powerful tool for achieving exceptional stereochemical control in amine transformations. Lipases, in particular, are widely used for the kinetic resolution of racemic primary amines via N-acylation [3, 6]. In this process, a racemic mixture of (R/S)-3-methylhexylamine is treated with an acyl donor (e.g., an ester like ethyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other.

(R/S)-C₇H₁₇N + Acyl Donor --(Lipase)--> (S)-C₇H₁₇N + (R)-N-acetyl-C₇H₁₅NHCOCH₃

This results in a mixture of the unreacted, enantiopure (S)-amine and the acylated (R)-amide, which can then be separated by standard chemical methods (e.g., extraction or chromatography). The efficiency of such a resolution is quantified by the enantiomeric ratio (E-value), where a high E-value signifies excellent selectivity . The choice of acyl donor and solvent can significantly influence both the reaction rate and the E-value, as these parameters affect the enzyme's conformation and the interaction between the substrate and the active site .

Table 2: Influence of Acyl Donor on the Lipase-Catalyzed Kinetic Resolution of a Representative Chiral Primary Amine (1-Phenylethylamine)
Acyl DonorSolventConversion (%)Enantiomeric Excess of Amine (ees, %)Enantiomeric Ratio (E)
Ethyl AcetateDiisopropyl Ether49>99>200
Vinyl AcetateToluene5098185
Ethyl PropanoateDiisopropyl Ether519485
Ethyl ButyrateHexane457525

Data adapted from studies on model chiral primary amines, demonstrating principles applicable to this compound. E-value is a measure of enantioselectivity.

Iv. Advanced Research on Derivatives and Analogues of 3 Methylhexylamine

Design and Synthesis of Functionalized Alkylamine Derivatives

The primary amino group of 3-methylhexylamine (B13187140) serves as a versatile chemical handle for synthesizing a wide array of functionalized derivatives. This nucleophilic site readily participates in reactions to form new covalent bonds, enabling its integration into larger, more complex structures such as cyclodextrins, urea-based compounds, and heterocyclic systems like pyrrolidines.

Amine-Modified Cyclodextrin (B1172386) Derivatives

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with various guest molecules. wikipedia.org Chemical modification of CDs by attaching functional groups, such as alkylamines, can enhance their solubility and complexation capacity. wikipedia.org

The synthesis of amine-modified cyclodextrins typically involves a two-step process. First, the primary hydroxyl groups (at the C-6 position) of the cyclodextrin are selectively activated, often by conversion to a good leaving group like a tosylate. This is commonly achieved by reacting the cyclodextrin with p-toluenesulfonyl chloride. In the second step, the activated cyclodextrin is treated with an amine, such as this compound. The amine acts as a nucleophile, displacing the tosylate group to form a new carbon-nitrogen bond, thereby tethering the alkylamine moiety to the cyclodextrin core. rsc.orggoogle.com This direct substitution method is effective for various primary and secondary amines.

Alternative methods include reacting mono-6-azido-6-deoxy-β-cyclodextrin with other molecules via "click" chemistry or reducing the azide (B81097) to a primary amine, which can then be further functionalized. rsc.org These synthetic strategies allow for the creation of a diverse library of cyclodextrin derivatives with tailored properties. chemicalbook.comresearchgate.net

Table 1: Examples of Amine-Modified Cyclodextrin Synthetic Strategies This table is interactive. Click on the headers to sort.

Starting Material Reagent(s) Functionalization Type Resulting Derivative Type
β-Cyclodextrin 1. p-Toluenesulfonyl chloride 2. Alkylamine (e.g., this compound) Nucleophilic Substitution 6-Deoxy-6-alkylamino-β-cyclodextrin
Mono-6-azido-6-deoxy-β-CD Triphenylphosphine or H₂/Pd Azide Reduction 6-Amino-6-deoxy-β-cyclodextrin
Ethylenediamine-modified CD Glycidyl methacrylate Ring-opening Addition Methacrylate-functionalized CD

Uracil (B121893) Urea (B33335) Derivatives Incorporating Alkylamine Moieties

Uracil, a pyrimidine (B1678525) base, can be derivatized to form urea-based compounds with potential biological activities. The synthesis of uracil urea derivatives often involves the reaction of an amine with an activated uracil species, such as a uracil isocyanate. For instance, N-hexyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide, an analogue of a potential this compound derivative, has been synthesized and studied. chembk.com

The general synthetic pathway involves generating an isocyanate from a carboxylic acid precursor via a Curtius rearrangement. rsc.orgrsc.org This isocyanate then reacts with the desired amine. Alternatively, uracil itself can be reacted with an activating agent like triphosgene, followed by the addition of an amine, such as N-methylhexylamine, to form the urea linkage. rsc.orgrsc.org These methods allow for the incorporation of various alkylamine side chains, including branched ones like this compound, onto the uracil scaffold. chembk.comorganic-chemistry.org

Table 2: Synthetic Approaches for Uracil Urea Derivatives This table is interactive. Click on the headers to sort.

Uracil Precursor Amine Coupling Method Key Reagents Reference
5-Substituted Uracil Hexylamine (B90201) Isocyanate reaction (COCl)₂, NaN₃ (for Curtius rearrangement) rsc.orgrsc.org
Uracil N-Methylhexylamine Direct Carbamoylation NaH, Triphosgene rsc.orgrsc.org
6-Aminouracil - Nitrosation/Cyclization NaNO₂, Arylidineanilines nih.gov

Pyrrolidine (B122466) Derivatives via Amine-Initiated Cycloadditions

Pyrrolidine is a five-membered saturated nitrogen heterocycle found in many biologically active compounds. d-nb.info A powerful method for its synthesis is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile). d-nb.infounife.it Azomethine ylides are often generated in situ from the condensation of an α-amino acid or by the reaction of an aldehyde with a primary amine, such as this compound. ua.es

In this process, the primary amine reacts with an aldehyde to form an imine, which then undergoes deprotonation or thermal decarboxylation (if derived from an amino acid) to generate the 1,3-dipole (the azomethine ylide). This reactive intermediate then rapidly reacts with an electron-deficient alkene to construct the pyrrolidine ring, often with a high degree of stereocontrol. unife.itorganic-chemistry.org The order of reagent addition can be crucial for achieving high yields. ua.es The versatility of this reaction allows for the synthesis of a wide range of structurally diverse and densely substituted pyrrolidines by varying the amine, aldehyde, and alkene components. organic-chemistry.orgbeilstein-journals.org

Structure-Reactivity Relationships in Alkylamine Derivatives

The structural features of alkylamine derivatives significantly influence their chemical reactivity and physical properties. In the context of derivatives of this compound, factors such as the length of the alkyl chain, the presence and position of branching (e.g., the methyl group at position 3), and the nature of the functional group to which the amine is attached all play critical roles.

Studies on various classes of alkylamine derivatives have established key structure-activity relationships (SAR):

Alkyl Chain Length and Branching: In some systems, increasing the length of a linear alkyl chain can enhance certain properties up to an optimal length (e.g., 6-8 carbons), after which the effect may diminish. The branching present in this compound introduces steric hindrance near the nitrogen atom, which can modulate its nucleophilicity and the stability of resulting complexes or derivatives compared to its linear isomer, n-heptylamine.

Quantitative structure–reactivity relationships (QSRRs) are computational methods used to correlate molecular structure with chemical reactivity, providing predictive models for reaction outcomes and properties. chemdad.com

Isomeric Considerations and Synthesis of Structurally Related Alkylamines

This compound is one of several structural isomers of C₇H₁₇N. These isomers, which include other methyl-substituted hexylamines (e.g., 4-methylhexan-2-amine, 5-methylhexan-2-amine) and linear heptylamines, can exhibit different physical and chemical properties due to variations in their carbon skeletons. wikipedia.org The synthesis of specific isomers requires regioselective methods.

Common synthetic routes to primary alkylamines include:

Reductive Amination of Ketones: This is a widely used method for preparing amines. For example, 4-methylhexan-2-amine (a positional isomer of this compound) is synthesized by the reductive amination of 4-methylhexan-2-one. wikipedia.org The ketone is first reacted with hydroxylamine (B1172632) to form an oxime, which is subsequently reduced to the primary amine via catalytic hydrogenation. wikipedia.org Similarly, 5-methylhexan-2-amine can be prepared from 5-methyl-2-hexanone.

Reduction of Nitroalkanes: The reduction of a nitroalkane provides a direct route to the corresponding primary amine. For instance, 2-amino-5-methylhexane (B140909) can be synthesized by the hydrogenation of 5-methyl-2-nitrohexane. google.com

Alkylation of Ammonia (B1221849) (Hofmann Alkylation): While simple in concept, the SN2 reaction of an alkyl halide with ammonia often leads to a mixture of primary, secondary, and tertiary amines, making it less ideal for the clean synthesis of a specific primary amine.

The choice of synthetic strategy depends on the availability of the starting materials and the desired isomeric purity of the final alkylamine product.

Table 3: Synthesis of this compound Isomers and Related Compounds This table is interactive. Click on the headers to sort.

Target Amine Precursor Ketone/Aldehyde Synthetic Method Reference
4-Methylhexan-2-amine 4-Methylhexan-2-one Reductive amination (via oxime) wikipedia.org
5-Methylhexan-2-amine 5-Methyl-2-hexanone Reductive amination
3-[(Dimethylamino)methyl]-5-methyl-2-hexanone 5-Methyl-3-hexen-2-one Conjugate reduction followed by Mannich reaction

V. Applications of 3 Methylhexylamine in Diverse Chemical Fields

Role as a Building Block and Reagent in Organic Synthesis

3-Methylhexylamine (B13187140), a primary aliphatic amine, serves as a valuable building block and reagent in the field of organic synthesis. cymitquimica.com Its structural features—a seven-carbon chain with a methyl group at the third position and a terminal amine group—allow it to participate in a variety of chemical transformations. The presence of the amine functionality (—NH₂) provides a site for nucleophilic attack and the formation of new chemical bonds, making it a key intermediate in the synthesis of more complex molecules.

As a reagent, this compound is utilized in reactions that require the introduction of a 3-methylhexylamino moiety. For instance, it can react with carboxylic acids or their derivatives to form amides, a fundamental linkage in many organic compounds. It is also employed in nucleophilic substitution and addition reactions. The compound's utility extends to the preparation of various chemical entities, including those with potential applications in the development of agrochemicals and pharmaceuticals. cymitquimica.com

Research has shown that derivatives of N-methylhexylamine, a related compound, can act as inhibitors for fatty acid amide hydrolase (FAAH), suggesting potential therapeutic applications. The synthesis of such derivatives often involves the amine group as a key reactive site. thieme-connect.com The versatility of primary amines like this compound makes them a staple in synthetic organic chemistry for constructing a diverse array of molecular architectures. sigmaaldrich.comorgsyn.org

Catalytic Applications Involving Amine Functionalities

The amine group in this compound is central to its applications in catalysis, where it can function either as a component of a surfactant in nanoparticle synthesis or as part of a broader amine-assisted catalytic system.

In the synthesis of metallic nanoparticles, surfactants play a crucial role in controlling the size, shape, and stability of the particles, which in turn dictates their catalytic activity. mdpi.com Amines, including alkylamines like this compound, can act as capping agents or surfactants. cymitquimica.com They adsorb onto the surface of the growing nanoparticles, preventing agglomeration and directing their growth. frontiersin.org While direct research citing this compound is limited, the use of similar long-chain amines, such as N,N-dimethylhexylamine, in the preparation of platinum nanoparticles for alcohol oxidation reactions has been documented. ulakbim.gov.tr The amine headgroup coordinates to the metal surface, while the alkyl chain provides a stabilizing steric barrier. This controlled synthesis leads to nanoparticles with a high surface-area-to-volume ratio and a greater number of active sites, enhancing their catalytic efficiency in various reactions. mdpi.comresearchgate.net

Table 1: Role of Amines as Surfactants in Nanoparticle Synthesis

Function Mechanism Impact on Nanoparticles Resulting Catalytic Property
Capping Agent Adsorption of the amine group onto the nanoparticle surface. Prevents agglomeration and stabilizes the nanoparticles. Enhanced stability and longevity of the catalyst.
Growth Director Steric hindrance from the alkyl chain influences the growth pattern. Controls particle size and shape. Optimized catalytic activity and selectivity.

| Dispersion Agent | The hydrophobic alkyl chain improves solubility in organic solvents. | Facilitates uniform dispersion in reaction media. | Increased accessibility of catalytic sites. |

Amines are fundamental components in various catalytic systems, often acting as bases, nucleophiles, or ligands for metal catalysts. mdpi.com In amine-assisted catalysis, the amine can activate substrates, stabilize transition states, or participate directly in the catalytic cycle. For example, in palladium-catalyzed reactions, which are pivotal in forming carbon-carbon and carbon-heteroatom bonds, amine ligands are often essential for the catalytic activity. rsc.org While specific studies detailing the use of this compound in such systems are not prevalent, the principles of amine-assisted catalysis are well-established. The amine can facilitate reactions such as transfer hydrogenations, where it can act as a proton shuttle or modulate the electronic properties of the metal center. rsc.org The basicity and nucleophilicity of this compound make it a potential candidate for reactions that benefit from an amine co-catalyst or promoter.

Use as Surfactants in Nanoparticle Synthesis for Catalysis

Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, this compound and structurally similar amines are integral to the creation and modification of polymers, particularly epoxy resins.

Epoxy resins require a curing agent or hardener to transform from a liquid state into a hard, thermoset plastic. Amines are one of the most common classes of curing agents for these resins. threebond.co.jp The active hydrogen atoms on the amine group react with the epoxide rings of the resin in a ring-opening addition reaction. researchgate.net This process forms a highly cross-linked, three-dimensional polymer network, which is responsible for the final material's rigidity, strength, and thermal stability. threebond.co.jp

A study on polymeric composites utilized a hardener identified as 3-aminomethyl-3,5,5-trimethylhexylamine to cure an epoxy resin matrix reinforced with iron filings. sciencescholar.usresearchgate.net This amine hardener, which shares a substituted hexyl chain structure with this compound, was mixed with the epoxy resin in a 1:3 ratio. sciencescholar.usresearchgate.net The resulting composite material exhibited improved mechanical properties, such as compressive strength and hardness, particularly at an optimal processing temperature of 25°C. sciencescholar.usresearchgate.net The choice of amine hardener is critical as it influences the curing time, the degree of cross-linking, and the ultimate physical and chemical properties of the composite material. threebond.co.jpresearchgate.net

Table 2: Effect of Reinforcement on Mechanical Properties of an Epoxy Composite

Property Unreinforced Epoxy Reinforced Epoxy (1% Iron Filings) at 25°C
Impact Strength Low Increased
Hardness Baseline Increased
Compressive Strength Baseline Increased

Data derived from a study using an epoxy resin cured with an amine hardener and reinforced with iron filings. researchgate.net

Beyond their role as primary curing agents, amines can also be used to modify epoxy resin compositions to impart specific properties. Amine-modified epoxy resins can be formulated to enhance flexibility, adhesion, and chemical resistance. google.com For instance, reacting a portion of the epoxy groups with a monoamine or a diamine can create an adduct, which is then cured with a primary hardener. This pre-reaction step can alter the stoichiometry and structure of the final polymer network.

Patents describe compositions where epoxy resins are modified with various amines, including alicyclic amines like methylhexylamine, to create waterborne polyurethane emulsions for ink compositions. epo.org The modification of epoxy resins with sterically hindered amines or long-chain alkyl amines can lead to compositions with unique characteristics, suitable for applications such as crack-bridging coatings and adhesives. google.com These modifications leverage the chemical reactivity of the amine group to tailor the macroscopic properties of the polymer for specialized industrial uses.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N-methylhexylamine
Fatty acid amide hydrolase (FAAH)
Platinum
N,N-dimethylhexylamine
Palladium
3-aminomethyl-3,5,5-trimethylhexylamine
Iron

Amine-Based Hardeners for Polymeric Composites

Application in Combinatorial Library Synthesis and Screening

Combinatorial chemistry is a powerful strategy in modern drug discovery and materials science, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. providencecollegecalicut.ac.ingoogle.com This approach, coupled with high-throughput screening (HTS), accelerates the identification of "hits" and "leads"—compounds with desired biological activity or physical properties. researchgate.netbmglabtech.com HTS involves the automated testing of these vast compound collections against a specific biological target. bmglabtech.comethz.ch Amines are fundamental building blocks in the construction of these libraries due to their ability to participate in a wide array of chemical reactions, such as the Ugi multicomponent reaction, reductive amination, and amide bond formation, leading to diverse molecular scaffolds. slideshare.netgriffith.edu.aunih.gov

This compound as a Tool in Encoded Combinatorial Chemistry

Detailed research findings have demonstrated the specific application of this compound not as a core scaffold component, but as a crucial element in an innovative encoding technology for a combinatorial library of mercaptoacyl pyrrolidines. nih.govresearchgate.net In a study aimed at discovering new angiotensin-converting enzyme (ACE) inhibitors, researchers developed an encoded library where each polymer bead contained a unique pyrrolidine (B122466) derivative alongside an oligomeric "tag". nih.gov This tag served as a molecular barcode, recording the specific reagents used to create the associated library member on that bead. nih.gov

The encoding scheme utilized mixtures of secondary amines to code for different steps in the library's synthesis. nih.gov Specifically, this compound (referred to as MH in the study) was used in combination with other secondary amines like methylheptylamine (MH') and methyldodecylamine (MD) to form a set of unique tags (Tag set 2). nih.gov This tag set was used to encode for the aldehyde building blocks used in the pyrrolidine synthesis. For example, a tag combination of this compound and methylheptylamine signified the use of o-tolualdehyde, while a combination of this compound and methyldodecylamine pointed to o-anisaldehyde. nih.gov

The process involved synthesizing the ligand (the potential ACE inhibitor) on a solid-phase resin using an acid-cleavable linker. nih.gov The encoding oligomer, built using amines like this compound, was attached directly to the polymer resin. nih.gov After the synthesis of the entire library, the ligands were cleaved from their respective beads and screened for ACE inhibitory activity. nih.gov When a bead was identified as active, the associated tag was analyzed to deduce the structure of the potent pyrrolidine derivative. nih.govresearchgate.net This encoding strategy circumvents the need for iterative resynthesis and screening of smaller sub-libraries, which is a significant advantage in terms of time and resources. nih.gov

The screening of this library successfully identified several potent ACE inhibitors. researchgate.net The use of this compound as part of the encoding system was instrumental in the rapid deconvolution of the hits from the complex library mixture, showcasing its utility as a tool in advanced combinatorial chemistry and drug discovery efforts. nih.govresearchgate.net

Interactive Data Table: Role of this compound in an Encoded Pyrrolidine Library

ParameterDescription
Library Type Encoded Mercaptoacyl Pyrrolidines on a solid-phase support. nih.govresearchgate.net
Role of this compound Used as a component of a secondary amine mixture (Tag Set 2) to encode for specific aldehyde building blocks in the library synthesis. nih.gov
Encoding Example - Tag (MH and MH'): Encoded for o-tolualdehyde. - Tag (MH and MD): Encoded for o-anisaldehyde. nih.gov
Screening Target Angiotensin-Converting Enzyme (ACE) inhibitory activity. nih.gov
Screening Method Individual polymer beads, each carrying a unique library member, were assayed for activity after solubilizing the ligands. nih.gov
Key Research Finding The encoding technology, which utilized this compound, enabled the successful identification of the structures of active ACE inhibitors from the combinatorial library by analyzing the tags on the most active beads. nih.govresearchgate.net

Vi. Theoretical and Computational Studies of 3 Methylhexylamine

Quantum Chemical Approaches to Amine Structure and Reactivity

Quantum chemistry is a fundamental tool for investigating the electronic structure and geometry of molecules, which in turn dictate their reactivity. Methods like Density Functional Theory (DFT) are frequently employed to model amine reactions and properties. nih.govrsc.orgresearchgate.net

Structural and Electronic Properties: DFT calculations can determine key parameters such as bond lengths, bond angles, and the distribution of electron density within a molecule. mdpi.com For an amine like 3-methylhexylamine (B13187140), the most reactive site is the nitrogen atom, owing to its lone pair of electrons. Quantum chemical calculations quantify the molecule's reactivity through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Reaction Mechanisms: Computational studies have successfully elucidated the mechanisms of various amine reactions. For instance, theoretical investigations into the reaction of primary amines with aldehydes show that the process can lead to either carbinolamines or protonated Schiff bases, depending on the conditions and the electronic and steric effects of the reactants. nih.govresearchgate.net Similarly, the mechanisms for reactions with other electrophiles, such as CO2 or epoxides, have been modeled to understand the formation of intermediates and transition states, providing a step-by-step map of the reaction pathway. rsc.orgrsc.org These methods allow for the calculation of activation energies, which are critical for predicting reaction rates.

While direct data for this compound is sparse, the table below shows typical parameters that would be calculated using quantum chemical methods to analyze its reactivity.

ParameterSignificance for ReactivityTypical Computational Method
HOMO Energy Indicates electron-donating ability (nucleophilicity). Higher energy means more reactive.DFT, MP2, B3LYP mdpi.comacs.org
LUMO Energy Indicates electron-accepting ability (electrophilicity). Lower energy means more reactive.DFT, MP2, B3LYP mdpi.com
HOMO-LUMO Gap Correlates with chemical stability. A smaller gap suggests higher reactivity.DFT, B3LYP mdpi.com
Mulliken/NBO Charges Shows the partial charge on each atom, identifying nucleophilic (e.g., Nitrogen) and electrophilic sites.DFT, Natural Bond Orbital (NBO) analysis mdpi.com
Dipole Moment Indicates the overall polarity of the molecule, influencing intermolecular interactions and solubility.DFT, B3LYP acs.org
Proton Affinity Quantifies the basicity of the amine in the gas phase.DFT, G2, CBS devagirijournals.com

This table is generated based on general computational studies of amines and is applicable for the analysis of this compound.

Quantitative Structure-Property Relationship (QSPR) Models for Alkylamines

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that correlates the structural or property-based descriptors of a molecule with its macroscopic properties, such as boiling point, density, or flash point. nepjol.infoasianpubs.org These models are particularly valuable within regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of CHemicals) for predicting the properties of a vast number of chemicals without extensive experimental testing. anr.frresearchgate.neteuropa.eu

QSPR models are built using statistical methods, most commonly Multiple Linear Regression (MLR), which generates a mathematical equation linking calculated molecular descriptors to an experimental property. asianpubs.orgnih.gov Descriptors can be constitutional (e.g., molecular weight), topological (describing atomic connectivity), or derived from quantum chemical calculations (e.g., dipole moment). isarpublisher.com

Numerous successful QSPR models have been developed for various classes of amines to predict key physicochemical properties. Studies have shown that properties like boiling point and density can be predicted with a high degree of accuracy, often with squared correlation coefficients (R²) greater than 0.9, indicating a strong correlation between the descriptors and the property. acs.orgnih.govisarpublisher.com

Property PredictedRelevant Molecular Descriptors UsedStatistical MethodAchieved Accuracy (R²)
Boiling Point Molecular Weight, Molar Refractivity, Hydrogen Bonding Descriptors, Topological Indices. nepjol.infoasianpubs.orgstackexchange.comMultiple Linear Regression (MLR)> 0.96 asianpubs.org
Density Intrinsic Density (MW/Volume), Hydrogen Bond Acidity, Sum of Intrinsic State Values.Heuristic Method, MLRNot specified, but "satisfactory accuracy" reported.
Flash Point Quantum Chemical Descriptors (e.g., related to reactivity).MLR~ 0.91 researchgate.net
Oxidative Degradation Rate Dipole Moment, pKa, Topological and Jurs Descriptors, Number of specific functional groups. acs.orgnih.govMLR, Machine Learning (CatBoost)0.85 (MLR), High accuracy with Machine Learning. acs.orgnih.gov

This table summarizes findings from various QSPR studies on amines and is representative of the approach that would be used for this compound.

Molecular Modeling and Simulation of Amine Interactions

Molecular dynamics (MD) and Monte Carlo simulations are powerful computational techniques used to study the collective behavior of molecules in liquid or solid phases. anr.fr These methods provide a bridge between the microscopic details of individual molecules and the macroscopic properties of the bulk material. ulisboa.pt

In these simulations, the interactions between atoms are described by a set of classical potential energy functions known as a force field (e.g., OPLS-AA, CHARMM, COMPASS). arxiv.orgnih.govacs.orgulisboa.ptutm.my By simulating the movement of hundreds or thousands of molecules over time, MD can predict thermodynamic properties and provide a detailed picture of the liquid structure.

For alkylamines, MD simulations have been used to:

Validate force fields by comparing simulated properties like density and enthalpy of vaporization with experimental data. ulisboa.ptulisboa.pt

Investigate liquid structure through tools like the Radial Distribution Function (RDF), which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. These studies have explored the extent of hydrogen bonding and clustering in neat alkylamine liquids. arxiv.orgnih.govacs.org

Simulate interfacial properties , as alkylamines are often surface-active. Simulations can model their behavior at interfaces such as water/hydrocarbon or their adsorption onto solid surfaces like metals or graphene. ulisboa.ptresearchgate.net

Study interactions in solution , for example, how amine molecules interact with CO2 in aqueous solutions for carbon capture applications. osti.gov

Property / Interaction StudiedSimulation MethodKey Findings for Alkylamines
Bulk Liquid Properties (Density, Enthalpy of Vaporization)Molecular Dynamics (MD)Simulation values can be validated against experimental data to confirm force field accuracy. ulisboa.ptulisboa.pt
Liquid Microstructure (Hydrogen Bonding, Clustering)MD, X-Ray ScatteringHydrogen bonding in alkylamines is present but induces weaker clustering compared to analogous alcohols. arxiv.orgnih.govacs.org
Interfacial Behavior (Surface Tension, Adsorption)MDAlkylamines act as surface-active compounds; simulations can model their orientation and packing at various interfaces. ulisboa.ptresearchgate.net
Diffusion Coefficient MDThe diffusion of amines and other molecules (like CO2) within the amine solution can be calculated from mean square displacement analysis. osti.gov

This table is based on general molecular simulation studies of alkylamines and outlines the approaches applicable to this compound.

Prediction of Chemical Behavior via Computational Methods

A primary goal of computational chemistry is to predict the chemical behavior of molecules before they are synthesized or tested in a lab, saving significant time and resources. rsc.org This predictive power is derived from the integration of quantum mechanics, QSPR, and molecular simulation.

Predicting Reactivity and Basicity: A key chemical property of an amine is its basicity, quantified by its pKa value. Computational methods have been developed to predict pKa with increasing accuracy. These approaches typically involve calculating the Gibbs free energy change of the protonation reaction, which requires accurate calculation of both gas-phase energies and solvation free energies. acs.orgdevagirijournals.com While simpler continuum solvation models can reproduce trends for similar molecules, more complex methods involving free-energy perturbations or advanced quantum chemical protocols are needed for higher accuracy across diverse amine structures. acs.orgmdpi.compeerj.com

Predicting Degradation and Stability: Computational models are used to predict the stability of amines under various conditions. For instance, QSPR and machine learning models can predict the rate of oxidative or thermal degradation based on molecular structure. acs.orgnih.govacs.orgresearchgate.net These models identify key structural features that influence stability, such as the degree of substitution on the nitrogen atom, the length of alkyl chains, and steric hindrance around the amine group. acs.orgnih.gov

High-Throughput Screening: The efficiency of computational methods makes them ideal for high-throughput virtual screening. By calculating descriptors and applying predictive models to large libraries of virtual compounds, researchers can identify promising candidates for specific applications, such as new solvents for CO2 capture or molecules with desired physical properties, without needing to synthesize each one. mdpi.com

Predicted BehaviorComputational ApproachRelevance to this compound
Acid-Base Behavior (pKa) DFT with continuum solvation models; Free-energy perturbations. acs.orgpeerj.comuregina.caPredicts its protonation state in solution, which is fundamental to its reactivity and applications.
Reaction Pathways & Selectivity DFT calculations of transition states and reaction energies. nih.govresearchgate.netrsc.orgDetermines the most likely products and conditions for reactions involving the amine group.
Physicochemical Properties QSPR models based on calculated molecular descriptors. anr.frresearchgate.netEnables estimation of properties required for handling, safety assessment, and regulatory compliance (REACH).
Chemical Stability/Degradation QSPR and Machine Learning models. acs.orgacs.orgPredicts its susceptibility to degradation under specific environmental or process conditions.

This table summarizes the predictive applications of various computational methods for amines, all of which are applicable to this compound.

Vii. Research Challenges and Future Perspectives for 3 Methylhexylamine Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 3-methylhexylamine (B13187140) often involves multi-step processes that may utilize hazardous reagents and generate significant waste. A primary challenge lies in developing more atom-economical and environmentally benign synthetic routes. ijarsct.co.in Green chemistry principles are increasingly guiding this research, with a focus on minimizing byproducts and energy consumption. ijarsct.co.in

Future research will likely focus on:

Catalytic Approaches: Investigating novel catalysts, including transition metal complexes and biocatalysts, to facilitate the direct and selective synthesis of this compound from readily available starting materials. researchgate.netrsc.org The use of earth-abundant metal catalysts is a particularly promising avenue for sustainable synthesis.

Renewable Feedstocks: Exploring pathways that utilize renewable resources as starting materials, moving away from petrochemical-based syntheses.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. Flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Exploration of Novel Reactivity and Transformation Pathways

Understanding the fundamental reactivity of this compound is crucial for expanding its synthetic utility. ijrpr.com While its primary amine functionality dictates its basic and nucleophilic character, the branched alkyl chain can influence its reactivity in unique ways compared to linear amines. msu.edu

Future research directions include:

C-H Functionalization: Developing methods for the selective functionalization of the C-H bonds within the this compound molecule. This would allow for the direct introduction of new functional groups without the need for pre-functionalized substrates, opening up new avenues for creating complex molecules. ijrpr.com

Novel Cyclization Reactions: Investigating new cyclization strategies involving this compound to construct heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Polymerization: Exploring the potential of this compound as a monomer or building block for the synthesis of novel polymers with unique properties. Research into multi-branched polymers from primary amines has shown promise in creating materials with enhanced thermal and mechanical properties. rsc.org

Advancements in Asymmetric Synthesis of Specific Stereoisomers

This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-methylhexylamine and (S)-3-methylhexylamine. The biological activity and material properties of these stereoisomers can differ significantly. Therefore, the ability to selectively synthesize a single enantiomer is of paramount importance.

Current challenges and future perspectives in this area include:

Catalytic Asymmetric Synthesis: The development of highly enantioselective catalysts for the synthesis of optically pure this compound is a major goal. iipseries.orgslideshare.net This includes the design of new chiral ligands for metal-catalyzed reactions and the discovery or engineering of enzymes for biocatalytic routes. tdx.catacs.org

Chiral Resolution: Improving the efficiency of classical resolution techniques and exploring new methods for separating racemic mixtures of this compound.

Stereospecific Analysis: Developing more sensitive and accurate analytical methods to determine the enantiomeric excess of this compound samples.

A comparative look at general approaches highlights the evolving landscape of asymmetric synthesis:

MethodDescriptionAdvantagesChallenges
Chiral Pool Synthesis Utilizes readily available enantiopure natural products as starting materials. iipseries.orgAccess to specific stereoisomers.Limited by the availability and structure of the starting chiral pool.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.High diastereoselectivity can often be achieved.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. iipseries.orgslideshare.netHighly efficient and atom-economical.Development of new, highly effective catalysts can be challenging.
Biocatalysis The use of enzymes to catalyze enantioselective transformations. tdx.catacs.orgHigh enantioselectivity and mild reaction conditions.Enzyme stability, substrate scope, and cost can be limiting factors. ijarsct.co.in

Expanding Applications in Emerging Chemical Technologies

While alkylamines, in general, have found widespread use in various industries, including water treatment, pharmaceuticals, and agrochemicals, the specific applications of this compound are less explored. remediation-technology.comstrategicrevenueinsights.comsnsinsider.comglobenewswire.com Its unique branched structure could impart desirable properties in various advanced materials and technologies.

Potential future applications to be investigated include:

Materials Science: Incorporating this compound into polymers, surfactants, or self-assembling monolayers to tailor their physical and chemical properties. Its branched structure could influence packing and interfacial behavior.

Catalysis: Using this compound or its derivatives as ligands for metal catalysts or as organocatalysts themselves. The steric bulk of the 3-methyl group could be used to control the selectivity of catalytic reactions.

Ionic Liquids: Employing this compound as a cation source for the synthesis of novel ionic liquids. nih.gov The structure of the cation is a key determinant of the physical properties of the resulting ionic liquid.

Coordination Chemistry: Investigating the use of this compound as a ligand in the formation of coordination complexes with various metal ions, potentially leading to new materials with interesting magnetic, optical, or catalytic properties. google.com

Integration of Advanced Analytical Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new transformations. ijrpr.com The integration of advanced analytical techniques will be crucial in this endeavor.

Future research will benefit from the application of:

In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the species present in a reacting mixture, helping to identify reaction intermediates and elucidate reaction pathways. nih.gov

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) and tandem mass spectrometry (MS/MS), can be used to characterize complex reaction mixtures and identify transient species.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions, providing valuable insights that complement experimental studies.

The development of robust analytical methods is also critical for quality control and process monitoring in any potential industrial application of this compound. mdpi.comreicon.de

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Methylhexylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The primary synthesis involves nucleophilic substitution of 3-methylhexyl halides with ammonia under high-pressure conditions. For example, hexylamine derivatives are commonly prepared via reaction of hexyl chloride with ammonia, yielding ammonium chloride as a byproduct . Modifications, such as using branched alkyl halides (e.g., 3-methylhexyl bromide) and optimizing ammonia stoichiometry (typically 2:1 molar ratio), can improve yields to >80%. Catalytic methods, such as employing Raney nickel for reductive amination of 3-methylhexanal, are also reported but require rigorous moisture control .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. In 1^1H NMR, the methyl branch at position 3 appears as a triplet (δ 0.8–1.0 ppm), while the amine proton resonates as a broad singlet (δ 1.4–1.6 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular ion peaks at m/z 115 (M+) and fragments at m/z 58 (C3_3H8_8N+^+) . Fourier-Transform Infrared Spectroscopy (FTIR) confirms the primary amine via N-H stretches at 3300–3500 cm1^{-1} .

Q. What storage and handling protocols are essential to prevent this compound degradation during experiments?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to minimize oxidation and hygroscopic absorption. Use anhydrous solvents (e.g., dried THF) for reactions, as moisture promotes amine degradation to imines. Safety protocols include fume hood use, nitrile gloves, and immediate neutralization of spills with 5% acetic acid .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral resolution methods are reported?

  • Methodological Answer : Chiral chromatography using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase resolves enantiomers (α = 1.2–1.5). Enzymatic resolution with lipase B from Candida antarctica selectively acylates the (R)-enantiomer, achieving >90% enantiomeric excess (ee) . Circular Dichroism (CD) spectroscopy at 210–230 nm monitors optical activity post-resolution .

Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

  • Methodological Answer : Cross-validate data using standardized methods:

  • Boiling Point : Use differential scanning calorimetry (DSC) under reduced pressure (e.g., 50 mmHg) to avoid decomposition.
  • Solubility : Employ shake-flask techniques with HPLC quantification in solvents like ethanol/water mixtures.
    Contradictions often arise from impure samples or non-standardized measurement conditions; thus, reporting batch-specific purity (≥98% by GC) is critical .

Q. What strategies optimize enantiomeric excess in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) induce asymmetry during alkylation, achieving 70–85% ee. Transition-metal catalysts (e.g., Ru-BINAP complexes) in transfer hydrogenation improve ee to >95% but require ligand screening. Kinetic resolution via lipase-mediated acylation (e.g., Pseudomonas fluorescens) selectively retains the desired enantiomer .

Q. How should in vitro bioactivity assays for this compound be designed to mitigate solvent interactions?

  • Methodological Answer : Use solvent controls (e.g., DMSO ≤0.1% v/v) to avoid false positives in cytotoxicity assays. For receptor-binding studies, pre-equilibrate this compound in assay buffer (pH 7.4) to stabilize the protonated amine form. Include negative controls (e.g., hexylamine) to distinguish branch-specific effects .

Q. Which computational parameters accurately model this compound’s behavior in molecular dynamics simulations?

  • Methodological Answer : Use the Generalized Amber Force Field (GAFF) with RESP charges for the amine group. Solvation models (e.g., TIP3P water) and periodic boundary conditions replicate bulk solvent effects. Validate simulations against experimental density (0.81–0.83 g/cm3^3) and diffusion coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.